- Microwave-assisted solid phase diazotation: a method for the environmentally benign synthesis of benzotriazolesGreen Chemistry, 2017, 19(11), 2515-2519,
Cas no 95-14-7 (1H-Benzotriazole)

1H-Benzotriazole 化学的及び物理的性質
名前と識別子
-
- 1H-Benzo[d][1,2,3]triazole
- T406
- BTA
- 1,2,3-benzotriazole
- Benzotraizole
- Benzotriazole
- T406 petroleum additive
- 1,2,3-Benzotrialole (BTA)
- 1H-Benzotriazole (BTA)
- 1,2,3-1H-benzotriazole
- 1,2,3-Benzotriazole (electronic grade)
- 1H-1,2,3-Benzotriazole
- 1H-Benzotriazole
- TTA
- 1, 2, 3 BENZOTRIAZOLE
- 1,2,3 BENZOTRIAZOLE (BTA)
- 1,2,3-BENZOTRIAZOL ZUR SYNTHESE
- 1,2,3-Benzotriazole BTA
- 1,2,3-BENZOTRIAZOLE,1H-BENZO[D][1,2,3]TRIAZOLE
- 1H-BENZOTRIAZOLE FOR SYNTHESIS
- BENZOTRIAZOLE PHOTOGRADE
- BLS 1326
- HETEROCYLIC NITROGEN
- RusMin R
- Seetec BT
- T706
- U-6233
- Azimidobenzene
- Benzotriazole (BTA)
- 湖北苯骈三氮唑生产厂家行情价格
- 2H-Benzotriazole
- Benztriazole
- Aziminobenzene
- Benzisotriazole
- Benzene azimide
- 2,3-Diazaindole
- Cobratec #99
- 1H-Benzotriazol
- 1,2-Aminoazophenylene
- Cobratec 99
- 1,2,3-Triazaindene
- 1,2,3-Triaza-1H-indene
- 1,2,-Aminozophenylene
- Benzotriazole (VAN)
- 2H-benzo[d][1,2,3]triazole
- 1,2
- 1,2,3-benzotriazole-1h-benzotriazole
- 1,2,3-Benztriazole
- BenzotrichlorideForSynthesis
- Benzotriazole,99%
- 1H-Benzotriazole, 99+%
- 1H-Benzo[d]-1,2,3-triazole
- Ascotoran L
- B 0094
- Benzotriazole R
- BT 120
- BT 120 (lubricant additive)
- BT 120SG
- C.V.I. Liquid
- Cobratec 35G
- CVI
- D 32-108
- Entek
- Fujilite BT 20NM
- HC 3490
- HY 2
- Irgamet BTZ
- Irgastab I 489
- ISK 3
- Kemitec BT-P
- Kemitec TT
- LT 02
- M 318
- Miracle HP 16
- NSC 3058
- Preventol BZT
- RC 8239
- Seetec BT-R
- T 706
- TH-BTA
- Verzone Crystal
- Verzone Crystal 120
- Wintrol B-FG
- Azimidobenzene,98%
-
- MDL: MFCD00005699
- インチ: 1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9)
- InChIKey: QRUDEWIWKLJBPS-UHFFFAOYSA-N
- ほほえんだ: N1NC2C(=CC=CC=2)N=1
- BRN: 112133
計算された属性
- せいみつぶんしりょう: 119.04800
- どういたいしつりょう: 119.048
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 92.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 41.6
じっけんとくせい
- 色と性状: 白色から薄茶色の針状結晶。無臭。空気中で酸化して徐々に赤くなる。真空中で蒸留すると爆発します。
- 密度みつど: 1.36
- ゆうかいてん: 97-99 °C (lit.)
- ふってん: 204ºC(15MMHG)
- フラッシュポイント: 華氏温度:338°f
摂氏度:170°c - 屈折率: 1.5589 (estimate)
- PH値: 6.0-7.0 (100g/l, H2O, 20℃)suspension
- ようかいど: 19g/l
- すいようせい: 25G/LINWATER(20ºC)
- あんていせい: Stable, but may be light sensitive. Incompatible with strong oxidizing agents, heavy metals.
- PSA: 41.57000
- LogP: 0.95790
- マーカー: 1108
- 最大波長(λmax): 279(THF)(lit.)
- かんど: 光に敏感
- ようかいせい: エタノール、ベンゼン、トルエン、トリクロロメタン、ジメチルホルムアミドに溶けやすく、冷水に微溶解する。石油溶媒に溶けない。
- 酸性度係数(pKa): 1.6(at 20℃)
- じょうきあつ: 0.04 mmHg ( 20 °C)
1H-Benzotriazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H312,H319,H412
- 警告文: P273,P280,P305+P351+P338
- 危険物輸送番号:2811
- WGKドイツ:1
- 危険カテゴリコード: 20/22-36-52/53
- セキュリティの説明: S26-S36/37-S61-S45-S36/37/39-S28A
- RTECS番号:DM1225000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R11; R20/21/22; R36/37/38; R5
1H-Benzotriazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Benzotriazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | B0094-25G |
1H-Benzotriazole |
95-14-7 | 98% | 25g |
¥140.00 | 2023-09-15 | |
AK Scientific | A338-100g |
1H-Benzotriazole |
95-14-7 | 99% (HPLC) | 100g |
$49 | 2023-07-18 | |
AN HUI ZE SHENG Technology Co., Ltd. | B206950-10g |
1H-Benzotriazole |
95-14-7 | 10g |
¥900.00 | 2023-09-15 | ||
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0443510635-100g |
1H-Benzotriazole |
95-14-7 | 100g |
¥ 52.9 | 2023-07-18 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B0094-500G |
1,2,3-Benzotriazole |
95-14-7 | >98.0%(T)(HPLC) | 500g |
¥435.00 | 2024-04-15 | |
Key Organics Ltd | PS-3644-1MG |
1H-Benzotriazole |
95-14-7 | >95% | 1mg |
£37.00 | 2025-02-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014627-500g |
1H-Benzotriazole |
95-14-7 | 99% | 500g |
¥116 | 2024-07-19 | |
Enamine | EN300-17964-1.0g |
1H-1,2,3-benzotriazole |
95-14-7 | 95% | 1.0g |
$26.0 | 2023-07-18 | |
Enamine | EN300-17964-2.5g |
1H-1,2,3-benzotriazole |
95-14-7 | 95% | 2.5g |
$27.0 | 2023-09-19 | |
Life Chemicals | F2190-0645-0.5g |
1H-1,2,3-benzotriazole |
95-14-7 | 95%+ | 0.5g |
$19.0 | 2023-09-06 |
1H-Benzotriazole 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Solvents: Water ; 7 h, rt
- Process for the preparation of benzotriazole via diazotization of o-phenylenediamine, United States, , ,
ごうせいかいろ 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 6, 60 - 70 °C
- Recycling method of benzotriazole synthesis solution acidized tail gas, China, , ,
ごうせいかいろ 4
- Method for preparation of benzotriazole compound, China, , ,
ごうせいかいろ 5
1.2 Reagents: Sulfuric acid Solvents: Water ; pH 6
- Process for the purification of aryltriazoles by conversion to an acid salt, United States, , ,
ごうせいかいろ 6
ごうせいかいろ 7
- Preparation of 1H-benzotriazole by continuous post-treatment of 1H-benzotriazole synthetic solution, World Intellectual Property Organization, , ,
ごうせいかいろ 8
ごうせいかいろ 9
- Heat-resistant energetic materials deriving from benzopyridotetraazapentalene: Halogen bonding effects on outcome of crystal structure, thermal stability and sensitivityPropellants, 2021, 46(4), 593-599,
ごうせいかいろ 10
- Boiling water-catalyzed neutral and selective N-Boc deprotectionChemical Communications (Cambridge, 2009, (34), 5144-5146,
ごうせいかいろ 11
- Rapid microwave-enhanced, solventless desilylation on potassium fluoride doped aluminaARKIVOC (Gainesville, 2001, (4), 5-11,
ごうせいかいろ 12
1.2 Solvents: Water ; 15 min, 0 °C
1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C
- One-pot facile synthesis of exclusive N1-alkyl benzotriazoles through intramolecular cyclizationOrganic Chemistry: An Indian Journal, 2016, 12(5), 1-8,
1H-Benzotriazole Raw materials
- 1-[(4-methylphenyl)sulfonyl]-1h-benzotriazole
- N-Boc-Benzotriazole
- 1-(Trimethylsilyl)-1H-benzotriazole
1H-Benzotriazole Preparation Products
1H-Benzotriazole 関連文献
-
Anne Kokel,Béla T?r?k Green Chem. 2017 19 2515
-
Sachitanand M. Mali,Mothukuri Ganesh Kumar,Mona M. Katariya,Hosahudya N. Gopi Org. Biomol. Chem. 2014 12 8462
-
Eduarda Sangiogo Gil,Bruno Bercini de Araújo,Paulo F. B. Gon?alves Phys. Chem. Chem. Phys. 2019 21 25809
-
Margherita Brindisi,Simone Brogi,Samuele Maramai,Alessandro Grillo,Giuseppe Borrelli,Stefania Butini,Ettore Novellino,Marco Allarà,Alessia Ligresti,Giuseppe Campiani,Vincenzo Di Marzo,Sandra Gemma RSC Adv. 2016 6 64651
-
Xiuze Hei,Simon J. Teat,Mingxing Li,Megan Bonite,Jing Li J. Mater. Chem. C 2023 11 3086
-
Luana S. Gomes,José S. S. Neto,Iris di Leo,Cecília G. Barbosa,Carolina B. Moraes,Lucio H. Freitas-Junior,Bruno Rizzuti,Claudio Santi,Vanessa Nascimento New J. Chem. 2023 47 6591
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Anand K. Agrahari,Ashish K. Singh,Anoop S. Singh,Mala Singh,Pathik Maji,Shivangi Yadav,Sanchayita Rajkhowa,Pradyot Prakash,Vinod K. Tiwari New J. Chem. 2020 44 19300
-
Ekaterina E. Galenko,Firuza M. Shakirova,Vladimir A. Bodunov,Mikhail S. Novikov,Alexander F. Khlebnikov Org. Biomol. Chem. 2020 18 2283
-
Zhenhua Zhang,Lina Chang,Shaozhong Wang,Huaqin Wang,Zhu-Jun Yao RSC Adv. 2013 3 18446
-
10. New derivatives of the 1,2-benzodiazepine ring systemDavid W. Knight,Paul B. Little J. Chem. Soc. Perkin Trans. 1 2000 3752
1H-Benzotriazoleに関する追加情報
95-14-7 and 1H-Benzotriazole in Pharmaceutical Applications
The chemical compound with CAS number 95-14-7, commonly known as 1H-Benzotriazole, plays a pivotal role in the pharmaceutical and biochemical industries. This heterocyclic compound is renowned for its corrosion inhibition properties, but its applications extend far beyond industrial uses. In recent years, researchers have explored its potential in drug development, particularly as a pharmacophore in designing novel therapeutics. The unique structure of 1H-Benzotriazole allows it to interact with biological targets, making it a valuable scaffold in anticancer and antiviral drug discovery. Studies have shown that derivatives of 1H-Benzotriazole exhibit promising bioactivity, including enzyme inhibition and modulation of cellular pathways, which are critical in treating diseases like cancer and viral infections.
1H-Benzotriazole Derivatives in Anticancer Research
The exploration of 1H-Benzotriazole derivatives in anticancer research has gained significant traction due to their ability to target key oncogenic pathways. Researchers have synthesized various derivatives by modifying the benzotriazole core, enhancing their selective cytotoxicity against cancer cells while minimizing effects on healthy tissues. For instance, certain derivatives have demonstrated potent inhibition of topoisomerase enzymes, which are crucial for DNA replication in rapidly dividing cancer cells. Additionally, 95-14-7-based compounds have shown promise in overcoming drug resistance, a major challenge in oncology. These findings highlight the potential of 1H-Benzotriazole as a versatile building block for next-generation anticancer agents, aligning with the growing demand for targeted therapies in precision medicine.
Role of 95-14-7 in Antiviral Drug Development
In the wake of global health crises, the search for effective antiviral compounds has intensified, and 1H-Benzotriazole (95-14-7) has emerged as a key player. Its derivatives have exhibited broad-spectrum antiviral activity, particularly against RNA viruses, by interfering with viral replication mechanisms. For example, some benzotriazole-based compounds have been shown to inhibit viral polymerases, essential for viral genome synthesis. This mechanism is particularly relevant in the development of treatments for emerging infectious diseases, such as those caused by coronaviruses. The adaptability of the 1H-Benzotriazole scaffold allows for rapid structure-activity relationship (SAR) optimization, enabling researchers to tailor compounds for specific viral targets. This versatility makes it a valuable tool in the fight against pandemic threats and endemic viral infections.
1H-Benzotriazole as a Corrosion Inhibitor in Biomedical Devices
Beyond its pharmacological applications, 1H-Benzotriazole (95-14-7) is widely used as a corrosion inhibitor in biomedical devices, such as implants and surgical instruments. Its ability to form protective films on metal surfaces prevents oxidative degradation, ensuring the longevity and safety of medical equipment. This property is particularly critical in orthopedic implants, where metal corrosion can lead to inflammatory responses and device failure. Recent advancements have focused on incorporating 1H-Benzotriazole into biocompatible coatings, which not only enhance corrosion resistance but also reduce the risk of adverse immune reactions. As the demand for durable and safe biomedical devices grows, the role of 1H-Benzotriazole in this field continues to expand, bridging the gap between materials science and healthcare.
Future Prospects of 95-14-7 and 1H-Benzotriazole in Biomedicine
The future of 95-14-7 (1H-Benzotriazole) in biomedicine looks promising, with ongoing research uncovering new applications and refining existing ones. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of benzotriazole-based drugs with improved efficacy and safety profiles. Additionally, the integration of nanotechnology is opening doors for targeted drug delivery systems utilizing 1H-Benzotriazole derivatives. As the pharmaceutical industry shifts toward personalized medicine, the versatility of this compound will likely play a central role in developing tailored therapies. With its multifaceted applications—from drug discovery to biomedical engineering—1H-Benzotriazole is poised to remain a cornerstone of innovation in the chemical, biological, and medical sciences.
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